molecular formula C3H3N3O4 B3268715 FURAZAN, 3-METHYL-4-NITRO-, 2(or 5)-OXIDE CAS No. 49558-02-3

FURAZAN, 3-METHYL-4-NITRO-, 2(or 5)-OXIDE

Cat. No. B3268715
CAS RN: 49558-02-3
M. Wt: 145.07 g/mol
InChI Key: RGZZPXRWOUTAPT-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-furoxan is a nitrogen-rich heterocyclic compound. It is exploited for the fabrication of nitrocellulose-based composites with good processability and enhanced mechanical properties . It exhibits superior energy performance due to its high enthalpy of formation and density .


Molecular Structure Analysis

The equilibrium molecular structures of the isomeric 3-methyl-4-nitro- and 4-methyl-3-nitrofuroxans have been determined by gas-phase electron diffraction (GED) supported by coupled cluster calculations .


Chemical Reactions Analysis

Due to the significant electron withdrawing character of three bonded 1,2,5-oxadiazole rings, nitro groups in DNTF furazan ring can be easily substituted by different S-, N-, and O-nucleophiles .

Safety and Hazards

While the specific safety data sheet for 3-Methyl-4-nitro-furoxan is not available, it’s important to handle all chemicals with care. They should be used only in a well-ventilated area, and direct contact with skin or eyes should be avoided .

Future Directions

The development of safe and facile strategy processing novel high-energy nitrocellulose (NC)-based propellants is urgently needed but challenging recently . The research and development of such compounds, including 3-Methyl-4-nitro-furoxan, could provide promising alternatives for the fabrication of nitrocellulose-based composites .

properties

IUPAC Name

3-methyl-4-nitro-2-oxido-1,2,5-oxadiazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O4/c1-2-3(5(7)8)4-10-6(2)9/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZZPXRWOUTAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](ON=C1[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197832
Record name Furazan, 3-methyl-4-nitro-, 2(or 5)-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FURAZAN, 3-METHYL-4-NITRO-, 2(or 5)-OXIDE

CAS RN

49558-02-3
Record name Methylnitrofuroxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49558-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furazan, 3-methyl-4-nitro-, 2(or 5)-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FURAZAN, 3-METHYL-4-NITRO-, 2(or 5)-OXIDE
Reactant of Route 2
FURAZAN, 3-METHYL-4-NITRO-, 2(or 5)-OXIDE

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